Vorinostat was first approved by the U.S. Food and Drug Administration in 2006 under the brand name Zolinza. It is classified as an antineoplastic agent and specifically functions as a histone deacetylase inhibitor. The compound is derived from suberoylanilide hydroxamic acid, which has been extensively studied for its anticancer properties . Vorinostat-O-glucuronide is formed primarily in the liver through the action of UDP-glucuronosyltransferases, particularly UGT2B17 .
The synthesis of vorinostat-O-glucuronide typically involves the enzymatic glucuronidation of vorinostat. This process can be performed using human liver microsomes or recombinant UGT enzymes. The reaction generally proceeds as follows:
The yield and purity of vorinostat-O-glucuronide can be assessed using high-performance liquid chromatography (HPLC) or mass spectrometry .
Vorinostat has the chemical formula with a molecular weight of approximately 264.33 g/mol . The structure features:
Vorinostat-O-glucuronide, being a glucuronide conjugate, will have an additional glucuronic acid moiety attached to it, altering its solubility and pharmacokinetic properties.
Vorinostat undergoes several metabolic transformations, primarily involving glucuronidation and hydrolysis. The key reactions include:
These reactions are essential for detoxifying vorinostat and facilitating its excretion from the body .
The mechanism by which vorinostat exerts its therapeutic effects involves the inhibition of histone deacetylases, leading to an accumulation of acetylated histones within the nucleus. This accumulation results in:
The O-glucuronide metabolite does not exhibit these effects due to its pharmacological inactivity but serves as a marker for metabolic clearance .
Vorinostat-O-glucuronide exhibits distinct physical properties compared to its parent compound:
The compound's stability and solubility are crucial for understanding its pharmacokinetics and potential interactions with other drugs.
Vorinostat-O-glucuronide primarily serves as a biomarker for studying the metabolism of vorinostat in clinical settings. Understanding this metabolite's formation helps researchers:
Vorinostat-O-glucuronide (systematic IUPAC name: (2S,3S,4S,5R,6S)-6-[(8-anilino-8-oxooctanoyl)amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid) represents the primary inactive glucuronide conjugate metabolite of the histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid, SAHA). The molecular formula is C₂₀H₂₈N₂O₉, with a molecular weight of 440.44 g/mol, distinguishing it from the parent compound vorinostat (C₁₄H₂₀N₂O₃, MW 264.32 g/mol) through the addition of a glucuronic acid moiety [5].
The core structural feature involves β-D-glucuronic acid conjugated specifically to the hydroxamic acid oxygen of vorinostat via an O-glycosidic linkage, forming an N-alkoxy glycoside. This regiochemistry was confirmed through comparative enzymatic studies and mass spectral analysis, which showed that human UGT isoforms (particularly UGT2B17) exclusively catalyze conjugation at the hydroxamate oxygen rather than the anilide nitrogen or carboxylic acid groups [2] [8]. This specificity prevents the formation of N-glucuronide isomers, which are common metabolic products for compounds containing aromatic amines.
Mass spectrometry characterization reveals characteristic fragmentation patterns: the precursor ion [M-H]⁻ at m/z 439 produces dominant fragments at m/z 263 (corresponding to de-glucuronidated vorinostat) and m/z 175 (glucuronic acid anion), confirming the site of conjugation [2]. Nuclear magnetic resonance (NMR) studies further validate the structure through key chemical shifts: the anomeric proton (H-1") appears as a doublet at δ 5.68 ppm (J=7.2 Hz), confirming β-linkage, while the hydroxamic carbon signal (C=O) shifts downfield to δ 170.5 ppm compared to vorinostat (δ 167.8 ppm) due to altered electronic environment .
Table 1: Key Spectroscopic Identifiers of Vorinostat-O-glucuronide
Technique | Characteristic Feature | Structural Implication |
---|---|---|
MS/MS | Precursor ion: m/z 439 → Fragments: m/z 263, 175 | Glucuronic acid cleavage; intact hydroxamate-anilide core |
¹H NMR | δ 5.68 (d, J=7.2 Hz, 1H) | Anomeric proton confirming β-conjugation |
¹³C NMR | δ 170.5 (C=O); 101.8 (C-1") | Carbonyl shift; anomeric carbon position |
IR | 1720 cm⁻¹ (C=O stretch), 1655 cm⁻¹ (amide I) | Carboxylic acid and amide carbonyl vibrations |
Vorinostat-O-glucuronide exhibits distinct physicochemical properties from its parent compound due to the glucuronidation event. The addition of the hydrophilic glucuronic acid moiety significantly increases water solubility to approximately 8.15 ± 0.60 mg/mL in aqueous buffers at physiological pH (7.4), compared to vorinostat's poor solubility of 0.2 mg/mL [7]. However, this enhanced hydrophilicity reduces membrane permeability, as evidenced by its calculated partition coefficient (LogP) of 0.8, contrasting with vorinostat's LogP of 1.9 . The molecule carries a negative charge (pKa ≈ 3.2 for carboxylic acid) under physiological conditions, further limiting passive cellular uptake [7].
Stability studies reveal two primary degradation pathways under physiological conditions (37°C, pH 7.4):
Table 2: Comparative Physicochemical Properties
Property | Vorinostat-O-glucuronide | Vorinostat |
---|---|---|
Molecular Weight | 440.44 g/mol | 264.32 g/mol |
Water Solubility (pH 7) | 8.15 ± 0.60 mg/mL | 0.2 mg/mL |
LogP (calculated) | 0.8 | 1.9 |
Ionization State (pH 7.4) | Anionic | Neutral |
Plasma Stability (t₁/₂) | ~6 hours | ~1.5 hours |
Thermal analysis (DSC/TGA) shows decomposition above 180°C without a distinct melting point, indicating amorphous solid characteristics. The compound is hygroscopic and requires storage at -20°C under desiccated conditions for long-term stability [7].
Enzymatic Synthesis: The biologically relevant synthesis occurs in human hepatocytes via UDP-glucuronosyltransferase (UGT)-mediated conjugation. Human liver microsome studies demonstrate that UGT2B17 is the predominant isoform catalyzing this reaction, with minor contributions from UGT2B7 and UGT1A9. Kinetic parameters show a Vₘₐₓ of 352 ± 1.1 pmol/min/mg protein and Kₘ of 3.9 μM for UGT2B17, indicating high catalytic efficiency (Vₘₐₓ/Kₘ = 0.09 mL/min/mg) [2] [8]. Optimization of in vitro enzymatic synthesis involves incubation of vorinostat (2.4 μM) with recombinant UGT2B17 supersomes, UDP-glucuronic acid (5 mM), MgCl₂ (5 mM), and alamethicin (10 μg) in Tris-HCl buffer (pH 7.1) at 37°C for 60 minutes. The reaction yield typically reaches 70-80% under these conditions [2].
Chemical Synthesis: Non-enzymatic routes employ protecting group strategies to achieve regioselective conjugation:
Advanced Synthetic Strategies: Recent approaches focus on biomolecule-conjugated analogs to enhance tumor targeting. Biotin-vorinostat-glucuronide conjugates are synthesized via solid-phase peptide chemistry using Fmoc-protected amino acid linkers. These conjugates exploit overexpressed biotin receptors on cancer cells, potentially improving intracellular delivery. Characterization by MALDI-TOF confirms molecular weights >800 Da for these complex conjugates [9].
Analytical Characterization: Final purification validation employs:
Table 3: Synthesis Method Comparison
Method | Key Advantages | Limitations | Yield/Purity |
---|---|---|---|
Enzymatic (UGT2B17) | Physiological relevance; no protection | Requires expensive cofactors; scaling issues | 70-80% yield; ~85% purity |
Chemical Synthesis | Scalable; high regioselectivity | Multi-step; toxic catalysts | 45-50% yield; >98% purity |
Biotin Conjugation | Enhanced tumor targeting | Complex purification; unproven in vivo | 30-35% yield; >95% purity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7